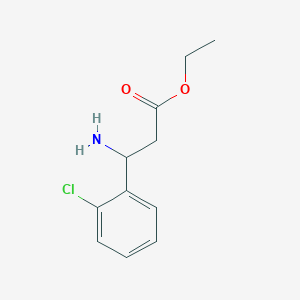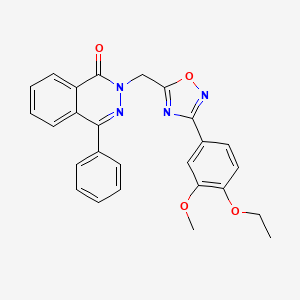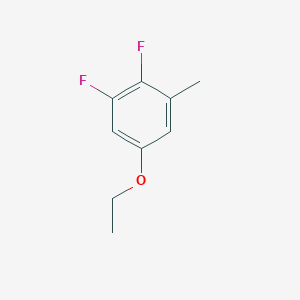
(4-(Tert-butyl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Tert-butyl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Kumar et al. (2012) on the synthesis of certain pyrazoline derivatives, including structures somewhat related to the query compound, demonstrated that these compounds exhibited good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
Catalysts for Oxidative Cyclization
Research by Dönges et al. (2014) found that certain piperidine oxovanadium(V) complexes, which share a resemblance in part of their structure to the compound , can act as catalysts for oxidative cyclization, indicating potential use in synthetic chemistry for creating cyclic compounds (M. Dönges, M. Amberg, G. Stapf, H. Kelm, U. Bergsträsser, & J. Hartung, 2014).
Microwave Assisted Synthesis of Pyrazole Derivatives
Swarnkar et al. (2014) discussed the microwave-assisted synthesis of pyrazole derivatives with potential antibacterial and antifungal activities. This approach underscores the importance of efficient synthesis methods in pharmaceutical research for creating bioactive compounds (Deepak Swarnkar, R. Ameta, & Ritu Vyas, 2014).
Enzyme Inhibitory Activity
A study on thiophene-based heterocyclic compounds by Cetin et al. (2021) showed that these compounds exhibit significant enzyme inhibitory activities. This suggests that compounds with similar structural features might be explored for their potential in treating diseases related to enzyme dysfunction (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-20(2,3)16-6-4-15(5-7-16)19(24)23-12-8-17(9-13-23)25-18-14-21-10-11-22-18/h4-7,10-11,14,17H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXKYURHMVCEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Tert-butyl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
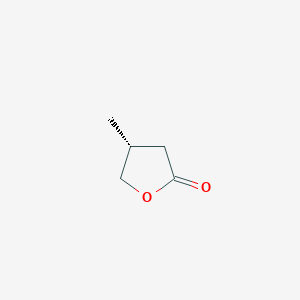
![Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2818361.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2818364.png)
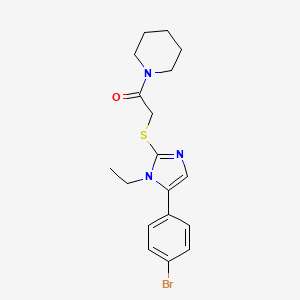
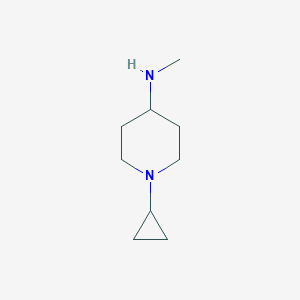
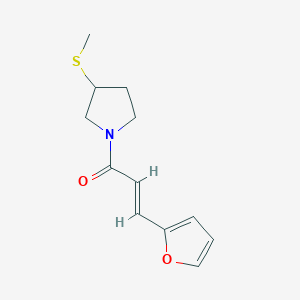
![Ethyl 4-((4-((4-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2818370.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2818371.png)
